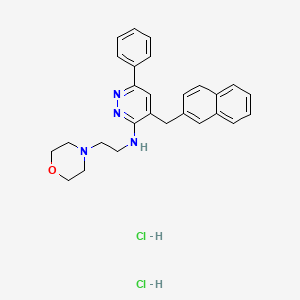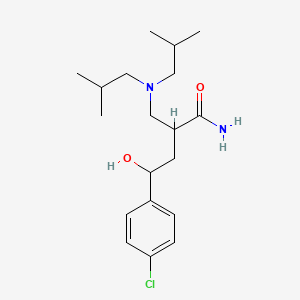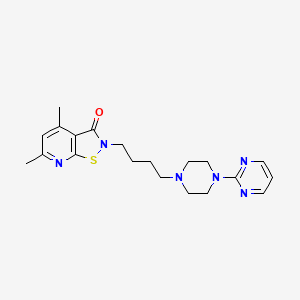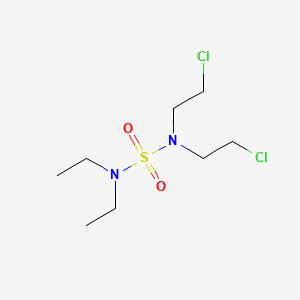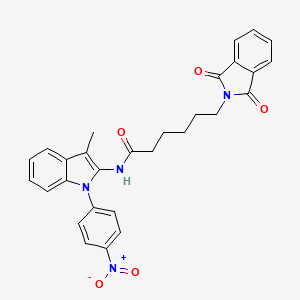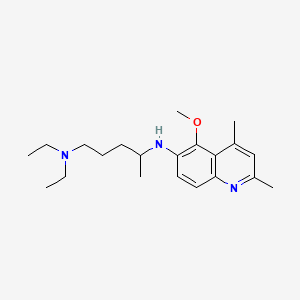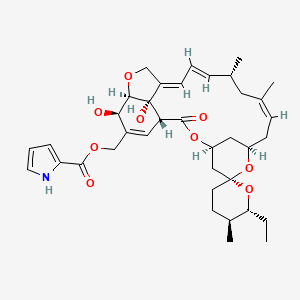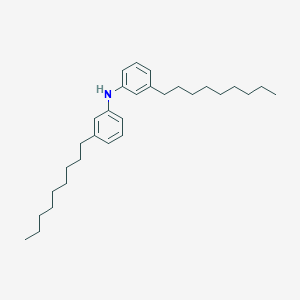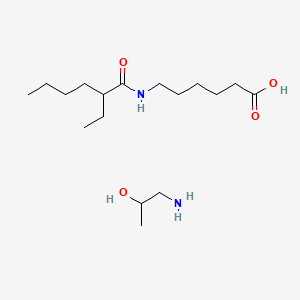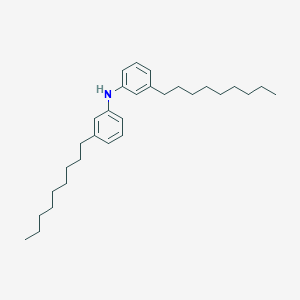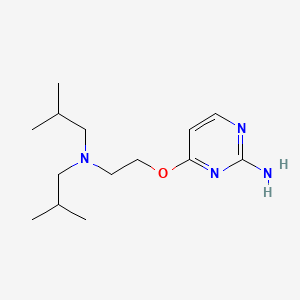
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- typically involves the reaction of 2-amino pyrimidine with 2-diisobutylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as EDC.HCl and DMAP in a solvent like dichloromethane. The reaction mixture is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of pyrimidine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,6-diaryl pyrimidine
Propiedades
Número CAS |
102207-76-1 |
|---|---|
Fórmula molecular |
C14H26N4O |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
4-[2-[bis(2-methylpropyl)amino]ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-11(2)9-18(10-12(3)4)7-8-19-13-5-6-16-14(15)17-13/h5-6,11-12H,7-10H2,1-4H3,(H2,15,16,17) |
Clave InChI |
PCQHIQNBBCVCED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCOC1=NC(=NC=C1)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


